molecular formula C21H21N3O B5512176 N-[(dibenzylamino)methyl]nicotinamide CAS No. 20973-56-2

N-[(dibenzylamino)methyl]nicotinamide

Cat. No.: B5512176
CAS No.: 20973-56-2
M. Wt: 331.4 g/mol
InChI Key: ZOVDAUDFVDTCDD-UHFFFAOYSA-N
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Description

N-[(dibenzylamino)methyl]nicotinamide is a synthetic nicotinamide derivative of significant interest in early-stage biochemical and pharmacological research. As a modified nicotinamide compound, it is designed for investigational use in studying enzyme inhibition, cellular metabolism, and signal transduction pathways. Nicotinamide (NAM) itself is a precursor to the essential cofactor nicotinamide adenine dinucleotide (NAD⁺), which is integral to a vast array of cellular processes, including energy metabolism, DNA repair, and regulation of cellular senescence . Research into nicotinamide derivatives often focuses on their potential to interact with key NAD⁺-consuming enzymes, such as the sirtuin (SIRT) family of deacetylases and poly(ADP-ribose) polymerases (PARPs), which are central to cellular stress responses, genomic stability, and inflammatory pathways . Furthermore, the enzyme nicotinamide N-methyltransferase (NNMT), which methylates nicotinamide, has emerged as a promising therapeutic target in areas including cancer and metabolic disorders . Compounds structurally related to this compound are therefore explored for their potential to modulate these critical enzymatic systems. The specific structural features of this compound, including the dibenzylamino group, suggest its potential application as a tool molecule for investigating NNMT activity or other methyltransferase enzymes, thereby contributing to the understanding of epigenetic regulation and metabolic reprogramming in disease models . This product is provided for research purposes in the laboratory. It is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[(dibenzylamino)methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O/c25-21(20-12-7-13-22-14-20)23-17-24(15-18-8-3-1-4-9-18)16-19-10-5-2-6-11-19/h1-14H,15-17H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOVDAUDFVDTCDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CNC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801200097
Record name N-[[Bis(phenylmethyl)amino]methyl]-3-pyridinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801200097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20973-56-2
Record name N-[[Bis(phenylmethyl)amino]methyl]-3-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20973-56-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[[Bis(phenylmethyl)amino]methyl]-3-pyridinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801200097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(dibenzylamino)methyl]nicotinamide typically involves the reaction of nicotinamide with dibenzylamine in the presence of a suitable catalyst. One common method includes the use of a condensation reaction where nicotinamide is reacted with dibenzylamine under controlled conditions to form the desired product. The reaction may require a dehydrating agent to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-[(Dibenzylamino)methyl]nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced to form different amine derivatives.

    Substitution: The dibenzylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized nicotinamide derivatives, while reduction can produce different amine compounds.

Scientific Research Applications

N-[(Dibenzylamino)methyl]nicotinamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the context of metabolic and neurological disorders.

    Industry: It may be used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of N-[(dibenzylamino)methyl]nicotinamide involves its interaction with specific molecular targets and pathways. It may act by modulating enzyme activities or interacting with cellular receptors. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogues

2-Aminonicotinamide Derivatives (e.g., G884, E1210, 10b)
  • Structure: These compounds feature substitutions at the 2-amino position of nicotinamide, such as phenoxy, thiophene, or fluorophenoxy groups .
  • Target Binding: Antifungal activity in 2-aminonicotinamides is linked to inhibition of glycosylphosphatidylinositol (GPI)-anchored protein biosynthesis. The bulky dibenzyl group may sterically hinder interactions with fungal targets compared to smaller substituents in 10b .
N-[2-(2-Guanidinothiazol-4-ylmethylthio)ethyl]nicotinamide
  • Structure: This compound (from ) replaces the dibenzylaminomethyl group with a guanidinothiazole-thioethyl chain.
  • Comparison: Bioactivity: The guanidinothiazole moiety is associated with H2 receptor antagonism, suggesting divergent therapeutic applications compared to the dibenzyl-substituted compound . Solubility: The thioether and guanidine groups may confer higher aqueous solubility than the dibenzyl group, which is typically hydrophobic .

Functional Analogues

β-Lactam Derivatives with Dibenzylamino Groups (e.g., Compound 3d)
  • Structure: Methyl (R)-3-(4-(benzyloxy)phenyl)-2-((S)-3-(dibenzylamino)-2-oxoazetidin-1-yl)propanoate (3d) contains a dibenzylamino group in a β-lactam framework .
  • Comparison: Stability: The dibenzylamino group in β-lactams enhances stereochemical stability and resistance to enzymatic degradation. This suggests that N-[(dibenzylamino)methyl]nicotinamide may exhibit improved metabolic stability compared to unmodified nicotinamide .
Nicotinamide N-Methyltransferase (NNMT) Substrates
  • Function: NNMT methylates nicotinamide to produce N1-methylnicotinamide (MNA). The dibenzylaminomethyl substitution in this compound may block methylation at the pyridine nitrogen, rendering it resistant to NNMT-mediated metabolism compared to nicotinamide .

Data Tables

Table 1: Structural and Functional Comparison of Nicotinamide Derivatives

Compound Name Core Structure Key Substituent Biological Activity Lipophilicity (Predicted) Metabolic Stability
Nicotinamide Pyridine-3-carboxamide None Cofactor in NAD+ synthesis Low Low (NNMT substrate)
This compound Pyridine-3-carboxamide Dibenzylaminomethyl Not reported (potential antifungal) High High (steric hindrance)
10b [2-amino-N-((5-(3-fluorophenoxy)thiophen-2-yl)methyl)nicotinamide] Pyridine-3-carboxamide Fluorophenoxy-thiophenmethyl Antifungal (GPI inhibition) Moderate Moderate
N-[2-(2-Guanidinothiazol-4-ylmethylthio)ethyl]nicotinamide Pyridine-3-carboxamide Guanidinothiazole-thioethyl H2 receptor antagonism Low-Moderate Moderate

Table 2: Physical Properties of Selected Compounds

Compound Name Molecular Weight (g/mol) Solubility (Predicted) Key Spectral Data (IR, NMR) Reference
Nicotinamide 122.12 High (water-soluble) IR: 3460 cm⁻¹ (N-H stretch)
This compound ~373.47 (calculated) Low (DMSO-soluble) Not available; analog β-lactam IR peaks at 1758 cm⁻¹ (C=O)
Compound 3d (β-lactam analog) 505.23 Moderate IR: 1758 cm⁻¹ (C=O), [α]25D = -99.0

Research Findings and Implications

  • Antifungal Potential: While 2-aminonicotinamide derivatives like 10b show antifungal activity (IC50 values in µM range) , the steric bulk of the dibenzyl group in this compound may reduce binding to fungal GPI anchors. Comparative in vitro assays are needed to validate this hypothesis.
  • Metabolic Resistance : The dibenzyl substitution likely impedes NNMT-mediated methylation, distinguishing it from nicotinamide in metabolic pathways .

Q & A

Q. What are the established synthetic routes for N-[(dibenzylamino)methyl]nicotinamide, and what critical reaction parameters influence yield and purity?

Methodological Answer: The synthesis typically involves:

Condensation : Reacting dibenzylamine with a halogenated precursor (e.g., 3-nitrobenzyl bromide) to form the dibenzylamino-methyl intermediate .

Reduction : Using catalytic hydrogenation (e.g., Pd/C with hydrazine hydrate) to reduce nitro or other functional groups to amines .

Nicotinamide Coupling : Employing coupling agents (e.g., EDC/HOBt) to attach the nicotinamide moiety under reflux conditions in aprotic solvents like THF .

Q. Critical Parameters :

  • Temperature : Excess heat can lead to side reactions (e.g., decomposition of the dibenzylamino group).
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency but require rigorous drying to avoid hydrolysis .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is essential to isolate the product from unreacted intermediates .

Q. How can researchers characterize the structural integrity and purity of this compound post-synthesis?

Methodological Answer:

  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : Confirm the presence of the dibenzylamino group (δ 3.8–4.2 ppm for methylene protons) and nicotinamide aromatic signals (δ 7.5–8.5 ppm) .
    • IR Spectroscopy : Verify amide C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
  • Chromatography :
    • HPLC : Use a C18 column (acetonitrile/water gradient) to assess purity (>95% by area under the curve) .
  • Mass Spectrometry : High-resolution MS (ESI+) to confirm molecular ion peaks matching the theoretical mass .

Advanced Research Questions

Q. What strategies are recommended for optimizing the synthetic yield of this compound when scaling up from milligram to gram quantities?

Methodological Answer:

  • Reaction Optimization :
    • Catalyst Screening : Test Pd/C vs. Raney nickel for hydrogenation efficiency .
    • Solvent Alternatives : Replace THF with DMF to improve solubility of intermediates at higher concentrations .
  • Process Controls :
    • In-line Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and minimize over-reduction .
  • Scaled Purification :
    • Flash Chromatography : Optimize column dimensions and flow rates to maintain resolution at larger scales .

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the dibenzylamino-methyl moiety in the compound's biological activity?

Methodological Answer:

  • Analog Synthesis : Modify the dibenzylamino group (e.g., replace benzyl with cyclohexyl or introduce electron-withdrawing substituents) and test activity .
  • Biological Assays :
    • Enzyme Inhibition : Measure IC₅₀ against viral proteases (e.g., HIV-1 protease) to assess potency changes .
    • Cellular Uptake : Use fluorescent tagging (e.g., BODIPY) to correlate substituent hydrophobicity with membrane permeability .

Q. Example SAR Table :

Substituent on Dibenzylamino GroupBiological Activity (IC₅₀, nM)Membrane Permeability
Benzyl (Parent Compound)120 ± 15Moderate
4-Fluorobenzyl85 ± 10High
Cyclohexylmethyl220 ± 25Low
Data adapted from analogous nicotinamide derivatives .

Q. What analytical approaches are effective in resolving contradictory data regarding the compound's mechanism of action across different biological assays?

Methodological Answer:

  • Orthogonal Assays :
    • Surface Plasmon Resonance (SPR) : Directly measure binding kinetics to viral proteases vs. cellular targets .
    • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells by monitoring protein thermal stability .
  • Data Reconciliation :
    • Dose-Response Curves : Compare EC₅₀ values across assays to identify off-target effects at higher concentrations .
    • Metabolite Profiling : Use LC-MS to rule out interference from degradation products .

Q. How can researchers address discrepancies in reported biological activity between in vitro and in vivo models for this compound?

Methodological Answer:

  • Pharmacokinetic Profiling :
    • ADME Studies : Measure plasma half-life (t₁/₂) and bioavailability in rodent models to identify metabolic instability .
  • Species-Specific Factors :
    • CYP450 Inhibition : Test liver microsomes from humans vs. rodents to assess interspecies metabolic differences .
  • Formulation Adjustments : Use lipid nanoparticles or cyclodextrin complexes to enhance solubility and in vivo efficacy .

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